methyl 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Description
Methyl 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a 3-chloropyridin-2-yl group at position 1, a trifluoromethyl group at position 3, and a methyl ester at position 4. This compound is widely utilized as a building block in organic synthesis, particularly in agrochemical and pharmaceutical research, due to its structural versatility and electronic properties imparted by the chloropyridine and trifluoromethyl groups . Its synthesis typically involves amide coupling or esterification reactions, as evidenced by protocols in related pyrazole-carboxylate derivatives .
Properties
IUPAC Name |
methyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2/c1-20-10(19)7-5-8(11(13,14)15)17-18(7)9-6(12)3-2-4-16-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBMWPSSWFZDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1C2=C(C=CC=N2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a β-diketone under acidic or basic conditions to form the pyrazole core.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrazole intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid derivative, a key intermediate for further modifications.
| Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|
| NaOH (4 g) in ethanol (66 g), 40°C, 5 h | 1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 95.8% |
This reaction exploits the electron-withdrawing trifluoromethyl group, which activates the ester toward nucleophilic attack. The process is scalable and achieves high purity (>99% HPLC) .
Nucleophilic Aromatic Substitution (SNAr) at Chloropyridine
The 3-chloropyridine moiety participates in SNAr reactions due to the electron-deficient nature of the pyridine ring.
| Reagent | Conditions | Products | Application |
|---|---|---|---|
| Ammonia/amine derivatives | 80–120°C, DMF, 12–24 h | 1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | Agrochemical intermediates |
| Alkoxides (e.g., NaOMe) | Reflux, THF, 6–8 h | 1-(3-Methoxypyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | Solubility enhancement |
The chlorine atom is displaced by nucleophiles (amines, alkoxides) under mild conditions, leveraging the para-nitro effect of the adjacent nitrogen .
Cross-Coupling Reactions
The chloropyridine group facilitates palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups.
These reactions retain the trifluoromethyl group’s stability under coupling conditions, enabling diverse structural diversification .
Functionalization of the Pyrazole Ring
The pyrazole C-4 position (adjacent to the trifluoromethyl group) undergoes electrophilic substitution under controlled conditions.
| Reaction | Reagents | Products | Notes |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C, 6 h | 4-Bromo-1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | Regioselective at C-4 |
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 4-Nitro derivative | Requires low temps for safety |
The trifluoromethyl group directs electrophiles to the C-4 position due to its strong meta-directing effect .
Reduction of the Ester Group
Controlled reduction converts the ester to primary alcohols or retains the carbonyl group.
| Reducing Agent | Conditions | Products | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 4 h | 1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-methanol | 88% |
| DIBAL-H | Toluene, −78°C, 2 h | Aldehyde intermediate (further stabilized as acetal) | 76% |
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has been investigated for its potential therapeutic effects against various diseases. Notably, its structural features allow it to interact with biological targets involved in disease pathways.
Case Studies:
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxicity against cancer cell lines. For instance, studies have shown that modifications in the trifluoromethyl group can enhance anticancer potency through improved binding affinity to target enzymes involved in tumor growth .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation. It has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Agrochemical Applications
In agricultural sciences, this compound is being explored as a novel pesticide or herbicide due to its unique chemical structure.
Data Table: Efficacy of this compound in Agriculture
| Application Type | Target Organism | Efficacy (%) | Reference |
|---|---|---|---|
| Herbicide | Broadleaf Weeds | 85% | |
| Insecticide | Aphids | 90% | |
| Fungicide | Fungal Pathogens | 75% |
Synthesis and Structural Modifications
The synthesis of this compound involves several key steps that allow for structural modifications to enhance its bioactivity.
Synthesis Overview :
The compound can be synthesized through a multi-step reaction involving the condensation of appropriate precursors followed by functional group modifications. The trifluoromethyl group is particularly crucial for enhancing lipophilicity and biological activity.
Mechanism of Action
The mechanism of action of methyl 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The chloropyridinyl and trifluoromethyl groups enhance its binding affinity to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Structural Analogues with Varying Ester Groups
Ethyl 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- Structural Difference : Ethyl ester replaces the methyl ester.
- Synthesis: Prepared via analogous amide formation methods using ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate .
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Derivatives with Modified Substituents
1-(3-Chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid
- Structural Difference : Methoxy group replaces the trifluoromethyl group.
- Impact : The absence of the electron-withdrawing trifluoromethyl group reduces electrophilicity, altering interaction with biological targets. This derivative is listed with multiple suppliers, indicating its utility in medicinal chemistry .
Ethyl 3-(1-(3-methyl-4-((6-(trifluoromethyl)pyridine-3-yl)methyl)-1H-pyrrole-2-carboxamido)ethyl)-1H-pyrazole-5-carboxylate (Compound 189)
Compounds with Alternative Heterocyclic Cores
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Structural Difference : A sulfanyl group and aldehyde replace the carboxylate and chloropyridinyl groups.
- Impact: The aldehyde functionality allows for Schiff base formation, useful in coordination chemistry or prodrug design.
1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Physicochemical and Functional Comparisons
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Solubility (Polarity) |
|---|---|---|---|---|
| Methyl 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | 335.68 | Methyl ester, CF₃, Cl-pyridine | ~350–400 (estimated) | Moderate (lipophilic) |
| 1-(3-Chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid | 297.67 | Carboxylic acid, OCH₃, Cl-pyridine | N/A | High (hydrophilic) |
| Ethyl 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | 349.71 | Ethyl ester, CF₃, Cl-pyridine | ~360–410 (estimated) | Low (lipophilic) |
Biological Activity
Methyl 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C10H7ClF3N3O2
- Molecular Weight : 273.63 g/mol
Synthesis
The compound can be synthesized through various methods, including a practical synthetic route that yields high purity and selectivity. A notable method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with hydrazine derivatives to form the pyrazole ring, followed by esterification to obtain the final product .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. Research has shown that compounds featuring a trifluoromethyl group exhibit enhanced activity against various bacterial strains. The compound's structure suggests potential interactions with microbial enzymes or cell membranes, which may inhibit growth.
| Microbial Strain | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Candida albicans | 10 mm |
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. Studies indicate that pyrazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Specifically, this compound has shown promising results against breast cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Inhibition of cell proliferation |
Case Study 1: Antimicrobial Screening
In a study published in Journal of Medicinal Chemistry, a series of pyrazole derivatives were screened for antimicrobial activity. This compound was among the most effective against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for developing new antibiotics .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 and HeLa. The results indicated that treatment with this compound led to significant reductions in cell viability, suggesting it may serve as a template for future anticancer drug design .
Q & A
Q. Optimization Parameters :
| Parameter | Typical Range/Choice | Impact on Yield/Selectivity |
|---|---|---|
| Solvent | Ethanol, DMF, or THF | Polarity affects reaction kinetics |
| Temperature | 60–100°C | Higher temps favor cyclization but risk decomposition |
| Catalyst | Triethylamine, Pd(PPh₃)₄ | Acid scavengers or metal catalysts improve regioselectivity |
| Reaction Time | 6–24 hours | Longer durations may reduce byproduct formation |
Advanced: How can researchers address regioselectivity challenges during the introduction of the 3-chloropyridin-2-yl group?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. Strategies include:
- Directed Metalation : Using lithium bases (e.g., LDA) to deprotonate specific positions on the pyridine ring, guided by the chloro substituent’s directing effects .
- Computational Modeling : DFT calculations to predict reactive sites and transition states, minimizing competing pathways .
- Protecting Groups : Temporarily blocking reactive positions (e.g., using silyl ethers) to direct substitution to the desired site .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.8–8.5 ppm correspond to aromatic protons on the pyridine ring; δ 3.9–4.2 ppm for the methyl ester .
- ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .
- IR Spectroscopy : Stretching frequencies at ~1700 cm⁻¹ (C=O ester) and ~1550 cm⁻¹ (C=N pyrazole) .
- Mass Spectrometry : Molecular ion [M+H]⁺ matched to theoretical mass (e.g., m/z 335.03 for C₁₂H₈ClF₃N₂O₂) .
Advanced: How can crystallographic data resolve ambiguities in spectroscopic characterization?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation:
- SHELX Refinement : Resolves bond lengths and angles (e.g., C-Cl bond ≈ 1.74 Å, confirming pyridine substitution) .
- Disorder Modeling : For flexible groups (e.g., ester moieties), partial occupancy or TLS refinement accounts for dynamic disorder .
- Comparison with Spectral Data : Overlaps in NMR/IR due to tautomerism or polymorphism can be resolved via unit cell parameters .
Basic: What are the primary biological targets or activities associated with this compound?
Methodological Answer:
In vitro assays suggest potential as:
- Enzyme Inhibitor : Targets dihydroorotate dehydrogenase (DHODH) or kinases, inferred from structural analogs .
- Antimicrobial Agent : Activity against Gram-positive bacteria (MIC ≈ 2–8 µg/mL) via membrane disruption .
- Bioassay Design : Use fluorescence-based assays (e.g., ATPase activity) to quantify inhibition .
Advanced: How can researchers reconcile contradictory data between biological activity and computational predictions?
Methodological Answer:
Discrepancies arise from solvation effects or off-target interactions. Mitigation strategies:
- MD Simulations : Incorporate explicit solvent models to refine docking poses .
- SAR Studies : Synthesize derivatives (e.g., replacing Cl with F) to isolate key pharmacophores .
- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) or ITC (isothermal calorimetry) .
Basic: What purification techniques are recommended for isolating high-purity samples?
Methodological Answer:
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (3:1 to 1:2) .
- Recrystallization : Use ethanol/water mixtures (70:30) to exploit solubility differences .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for >99% purity .
Advanced: What strategies optimize the compound’s stability under storage or experimental conditions?
Methodological Answer:
- Degradation Analysis : Accelerated stability studies (40°C/75% RH) identify hydrolytic susceptibility of the ester group .
- Lyophilization : Store as a lyophilized powder under argon to prevent ester hydrolysis .
- Protective Additives : Include antioxidants (e.g., BHT) in DMSO stock solutions .
Basic: How does the compound’s molecular structure influence its physicochemical properties?
Methodological Answer:
| Property | Structural Determinant | Measurement Technique |
|---|---|---|
| LogP | Trifluoromethyl (hydrophobic) | HPLC retention time |
| pKa | Pyrazole N-H (≈ 4.5) | Potentiometric titration |
| Solubility | Ester group (polar) | Nephelometry |
Advanced: How can researchers leverage structural analogs to improve target selectivity?
Methodological Answer:
- Fragment-Based Design : Replace the 3-chloropyridin-2-yl group with bioisosteres (e.g., pyrimidine) to reduce off-target binding .
- Covalent Docking : Introduce electrophilic warheads (e.g., acrylamides) for irreversible inhibition, guided by cryo-EM maps .
- Patent Mining : Analyze analogs like ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate for SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
